molecular formula C14H18N2O4 B13388340 Tyrosylproline

Tyrosylproline

Cat. No.: B13388340
M. Wt: 278.30 g/mol
InChI Key: VNYDHJARLHNEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosylproline can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between tyrosine and proline . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid as the starting material, and subsequent amino acids are added sequentially with the aid of coupling reagents .

Chemical Reactions Analysis

Types of Reactions: Tyrosylproline undergoes various chemical reactions, including acylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives of this compound, while oxidation can produce oxidized forms of the dipeptide .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of tyrosine and proline, which imparts distinct chemical reactivity and biological activities. Its ability to interact with opioid receptors and modulate blood pressure sets it apart from other dipeptides .

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDHJARLHNEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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